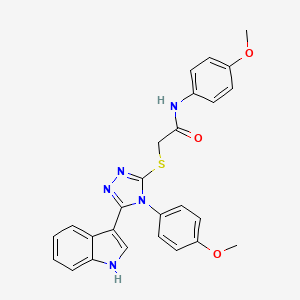![molecular formula C26H24F2N4O2S B2727376 N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1243018-49-6](/img/structure/B2727376.png)
N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H24F2N4O2S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Compounds with piperidine carboxamide derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their potential anti-angiogenic and DNA cleavage activities. These studies reveal that such compounds can effectively block the formation of blood vessels in vivo and exhibit differential DNA binding/cleavage abilities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Antimicrobial and Anti-Inflammatory Agents
Novel derivatives synthesized from compounds bearing similarity to N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have shown promising results as antimicrobial and anti-inflammatory agents. These compounds exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential in developing new therapeutic agents (Jadhav et al., 2017).
Metabolic Pathways in Drug Development
Research on structurally related compounds has also provided insights into metabolic pathways, crucial for drug development and optimization. For instance, studies on the metabolism of antineoplastic tyrosine kinase inhibitors in patients have identified main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These findings are essential for understanding the drug's behavior in human bodies and improving its therapeutic efficacy and safety profile (Gong et al., 2010).
Polymer Synthesis and Applications
The synthesis of polyamides containing various functional groups, such as uracil, adenine, theophylline, and thymine, from related carboxamide derivatives highlights a different application realm. These polyamides, soluble in water and other solvents, have potential applications in biomedical materials, drug delivery systems, and other fields requiring biocompatible polymers (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O2S/c1-15-3-2-4-17(11-15)20-14-35-23-22(20)30-26(31-25(23)34)32-9-7-16(8-10-32)24(33)29-13-18-5-6-19(27)12-21(18)28/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,29,33)(H,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYSTUHTYBVGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)
![1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2727302.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

